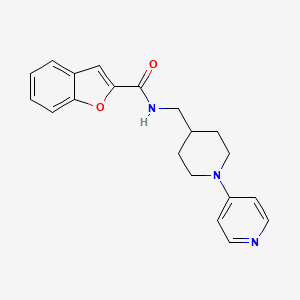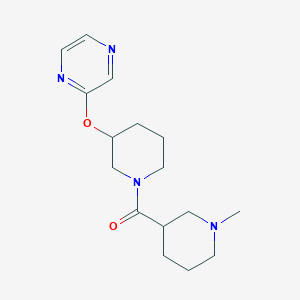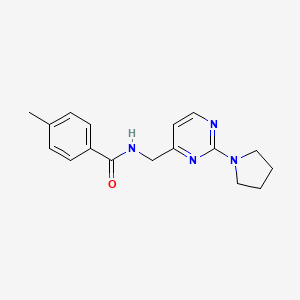![molecular formula C16H14N4 B2959152 N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine CAS No. 1489734-06-6](/img/structure/B2959152.png)
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine” is a compound that belongs to the class of organic compounds known as phenylpyrroles . It’s an active pharmaceutical ingredient used as pharmaceutical intermediates and also used as raw material in organic synthesis .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .Applications De Recherche Scientifique
Antiproliferative Activities
This compound has been evaluated for its in vitro antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. Some synthesized compounds with this structure have demonstrated effective activities towards these tumor cell lines, indicating potential use in cancer treatment .
Neurological Disorders Treatment
Antimycobacterial Activity
Compounds with this structure have been tested for their in vitro antimycobacterial activity against various strains including M. tuberculosis H37Rv, Mycobacterium smegmatis, Mycobacterium fortuitum, and multi-drug-resistant TB strains, using isoniazid and rifampicin as standards .
Treatment of Various Disorders
Indole derivatives are known for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body. They show various biologically vital properties .
Pharmacological Activity
Derivatives of indole are of wide interest because of their diverse biological and clinical applications. They have important pharmacological activities which include being a plant hormone and having therapeutic effects .
Medicinal Chemistry Importance
Indole is significant in medicinal chemistry due to its physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory properties .
Mécanisme D'action
Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine . Therefore, 7d is a potential agent for the further development of tubulin polymerization inhibitors .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine” and related compounds could have potential applications in the development of new drugs and therapies.
Propriétés
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1H-indazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-3-11(12-7-8-17-14(12)4-1)9-18-15-5-2-6-16-13(15)10-19-20-16/h1-8,10,17-18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBCLVJNSMYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNC3=CC=CC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)
![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)
![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)



![(2-Aminophenyl)[bis(4-methylphenyl)]methanol](/img/structure/B2959085.png)

